LogP Comparison: Cbz- vs. Boc-Protected Heptyl Linkers
Benzyl N-(7-aminoheptyl)carbamate exhibits a cLogP of 2.822, whereas the Boc-protected analog tert-butyl (7-aminoheptyl)carbamate has a cLogP of 3.512 . Both share identical TPSA (64.35 Ų) and rotatable bond count (9), indicating that the difference in calculated lipophilicity is solely attributable to the protecting group (Cbz vs. Boc) .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.822 |
| Comparator Or Baseline | tert-Butyl (7-aminoheptyl)carbamate: 3.512 |
| Quantified Difference | 0.69 LogP units lower (more hydrophilic) |
| Conditions | Computational prediction (ALogP) from vendor datasheets |
Why This Matters
A lower LogP can improve aqueous solubility and reduce non-specific binding, a critical factor in selecting linkers for PROTACs where maintaining drug-like properties is paramount.
